molecular formula C13H24ClNO3 B1399118 Methyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]acetate hydrochloride CAS No. 1158426-06-2

Methyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]acetate hydrochloride

Cat. No.: B1399118
CAS No.: 1158426-06-2
M. Wt: 277.79 g/mol
InChI Key: HZRZMTYPQZOTFU-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerges from the rich historical foundation of piperidine chemistry, which traces its origins to the mid-nineteenth century pioneering work of Scottish chemist Thomas Anderson and French chemist Auguste Cahours. Anderson first reported piperidine in 1850, followed by Cahours in 1852, both researchers obtaining this fundamental heterocycle through the reaction of piperine with nitric acid. This foundational discovery established piperidine as a critical building block in pharmaceutical chemistry, with the compound's name deriving from the genus Piper, reflecting its botanical origins in pepper alkaloids.

The evolutionary trajectory from simple piperidine to complex derivatives like this compound represents decades of synthetic methodology advancement. The incorporation of tetrahydropyran moieties into piperidine-based structures became feasible through the development of sophisticated ring-forming reactions and cross-coupling methodologies that emerged in the latter half of the twentieth century. The specific compound under examination appears in chemical databases as a research-grade material, suggesting its development within academic or industrial research laboratories focused on exploring novel heterocyclic architectures.

The precise timeline of this compound's initial synthesis remains undocumented in readily accessible literature, though its presence in commercial chemical catalogs indicates successful synthetic routes have been established. The compound's development likely represents efforts to create novel molecular scaffolds that combine the well-established pharmacophoric properties of piperidine rings with the conformational constraints and hydrogen-bonding capabilities provided by tetrahydropyran substituents.

Position within Piperidine-based Chemical Classifications

This compound occupies a distinctive position within the broader classification of piperidine derivatives, which constitute one of the most pharmaceutically significant heterocyclic families. Piperidine-containing compounds demonstrate remarkable versatility across therapeutic areas, with established applications encompassing selective serotonin reuptake inhibitors, stimulants, antihistamines, antipsychotics, and opioid analgesics. The compound's structural classification places it within the subset of piperidine derivatives bearing complex substituents at multiple positions.

The chemical architecture of this compound exhibits several key classificatory features. The molecular formula C₁₃H₂₃NO₃ indicates a moderate molecular weight of 241.33 grams per mole, positioning it within the range typical for small molecule pharmaceuticals. The presence of the tetrahydropyran moiety introduces an additional oxygen-containing heterocycle, creating a bis-heterocyclic system that may exhibit enhanced selectivity for biological targets compared to simpler piperidine derivatives.

Table 1: Structural Classification Parameters

Parameter Value Classification Impact
Molecular Formula C₁₃H₂₃NO₃ Moderate complexity heterocycle
Molecular Weight 241.33 g/mol Small molecule range
Ring Systems Piperidine + Tetrahydropyran Bis-heterocyclic framework
Functional Groups Ester, Tertiary amine, Ether Multi-functional scaffold
Salt Form Hydrochloride Enhanced solubility profile

The compound's position within piperidine classifications becomes further defined through comparison with related structures present in the chemical literature. Structural analogs such as 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine and its derivatives represent closely related compounds that share the core piperidine-tetrahydropyran linkage. These relationships suggest the compound belongs to an emerging class of hybrid heterocycles designed to optimize both pharmacokinetic properties and target selectivity.

Significance in Chemical Research and Development

The significance of this compound within chemical research and development extends beyond its individual properties to encompass broader trends in medicinal chemistry and drug discovery. The compound exemplifies contemporary approaches to molecular design that emphasize structural complexity and three-dimensional architecture as means to achieve enhanced biological activity and selectivity. This design philosophy reflects the pharmaceutical industry's shift toward more sophisticated molecular scaffolds as researchers seek to address increasingly challenging therapeutic targets.

The research significance of this compound manifests through its potential as a synthetic intermediate in the development of more complex pharmaceutical entities. The presence of multiple functional groups, including the ester functionality at the 4-position of the piperidine ring, provides numerous opportunities for further chemical modification. These transformation possibilities enable medicinal chemists to systematically explore structure-activity relationships and optimize biological properties through targeted structural modifications.

Table 2: Research and Development Significance Factors

Aspect Description Research Impact
Synthetic Accessibility Multiple derivatization sites Enables systematic optimization
Structural Novelty Bis-heterocyclic architecture Potential for unique biological profiles
Pharmacophore Potential Combined piperidine-tetrahydropyran Enhanced target selectivity possibilities
Chemical Stability Hydrochloride salt formation Improved handling and formulation properties

The compound's role in advancing synthetic methodology represents another dimension of its research significance. The successful construction of molecules containing both piperidine and tetrahydropyran ring systems requires sophisticated synthetic planning and execution. The development of efficient synthetic routes to such compounds drives innovation in organic synthesis, potentially leading to new methodologies with broader applicability across chemical research.

Furthermore, the compound serves as a representative example of how classical heterocyclic frameworks can be combined in novel ways to create new chemical space for exploration. The tetrahydropyran component provides conformational rigidity and additional hydrogen-bonding opportunities, while the piperidine ring contributes established pharmacophoric properties. This combination approach represents a rational strategy for discovering compounds with improved pharmaceutical profiles compared to simpler structural analogs.

The discontinuation of this compound from at least one commercial supplier, as indicated in the search results, paradoxically enhances its research significance by highlighting the challenges associated with developing and maintaining complex synthetic routes. This commercial reality underscores the technical sophistication required for the practical synthesis of such elaborate heterocyclic systems and emphasizes the ongoing need for methodological advancement in this area of synthetic chemistry.

Properties

IUPAC Name

methyl 2-[1-(oxan-4-yl)piperidin-4-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3.ClH/c1-16-13(15)10-11-2-6-14(7-3-11)12-4-8-17-9-5-12;/h11-12H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRZMTYPQZOTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)C2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Tetrahydro-2H-pyran-4-yl Intermediates

Tetrahydro-2H-pyran-4-yl derivatives can be synthesized from pyranones by reduction. For example, 2,6-dimethyltetrahydro-2H-pyran-4-ol can be prepared by hydrogenating 2,6-dimethyl-4H-pyran-4-one in the presence of Pd(OH)₂/C catalyst.

Piperidine Ring Formation

Piperidine rings can be formed through the cyclization of linear precursors. For instance, piperidine derivatives can be synthesized from appropriate diamines or amino alcohols under acidic conditions.

Coupling Reactions

The coupling of the tetrahydro-2H-pyran-4-yl group to the piperidine ring typically involves nucleophilic substitution. This can be achieved by reacting a tetrahydro-2H-pyran-4-yl halide with a piperidine derivative in the presence of a base.

Acetylation and Hydrochloride Salt Formation

The final steps involve acetylating the piperidine nitrogen using acetic anhydride or acetyl chloride, followed by the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Reaction Conditions and Reagents

Step Reagents Conditions
Reduction of Pyranones Pd(OH)₂/C, H₂ 10 bar, rt, 72 h
Piperidine Ring Formation Acidic conditions (e.g., HCl) Elevated temperature
Coupling Reaction Tetrahydro-2H-pyran-4-yl halide, piperidine derivative, base (e.g., NaH) Solvent (e.g., DMF), rt to elevated temperature
Acetylation Acetic anhydride or acetyl chloride Solvent (e.g., pyridine), rt
Hydrochloride Salt Formation Hydrochloric acid Solvent (e.g., ethanol), rt

Purification and Characterization

Purification of the final compound can be achieved through recrystallization or chromatography. Characterization involves spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions include:

    Ketones and Aldehydes: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Methyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]acetate hydrochloride has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of Methyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]acetate hydrochloride involves its interaction with specific molecular targets. The compound may act by:

    Binding to Receptors: Interacting with biological receptors to modulate their activity.

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Signal Transduction: Affecting cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

  • However, the hydrochloride salt counterbalances this by enhancing polar interactions .
  • Tetrahydro-2H-Pyran Substituent : The tetrahydro-2H-pyran-4-yl group on the piperidine nitrogen distinguishes the target compound from simpler analogues. This substituent likely improves metabolic stability and bioavailability due to reduced susceptibility to oxidative metabolism, a feature absent in compounds with unmodified or methyl-substituted piperidine rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]acetate hydrochloride
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Methyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]acetate hydrochloride

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